molecular formula C18H20BrN5O2 B11035920 Cyclohexyl 7-(4-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cyclohexyl 7-(4-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11035920
M. Wt: 418.3 g/mol
InChI Key: CXKBQNRSYBHJEI-UHFFFAOYSA-N
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Description

Cyclohexyl 7-(4-bromophenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of tetrazolopyrimidines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl 7-(4-bromophenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through a multi-step process. One common method involves the Biginelli reaction, which is an acid-catalyzed multicomponent condensation of an aromatic aldehyde, urea, and ethyl acetoacetate . This reaction is typically carried out in the presence of a catalyst such as p-toluenesulfonic acid in ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 7-(4-bromophenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the bromophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Cyclohexyl 7-(4-bromophenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of cyclohexyl 7-(4-bromophenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexyl 7-(4-bromophenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific structural features, such as the presence of a bromophenyl group and a cyclohexyl moiety. These structural elements contribute to its distinct chemical and pharmacological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C18H20BrN5O2

Molecular Weight

418.3 g/mol

IUPAC Name

cyclohexyl 7-(4-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C18H20BrN5O2/c1-11-15(17(25)26-14-5-3-2-4-6-14)16(12-7-9-13(19)10-8-12)24-18(20-11)21-22-23-24/h7-10,14,16H,2-6H2,1H3,(H,20,21,23)

InChI Key

CXKBQNRSYBHJEI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)Br)C(=O)OC4CCCCC4

Origin of Product

United States

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